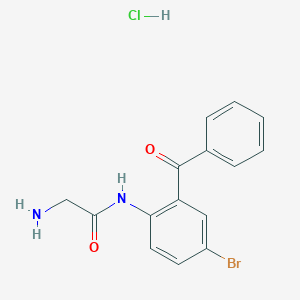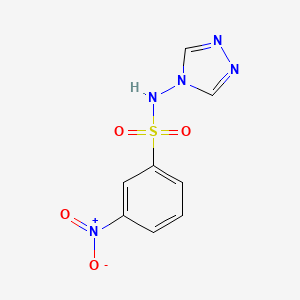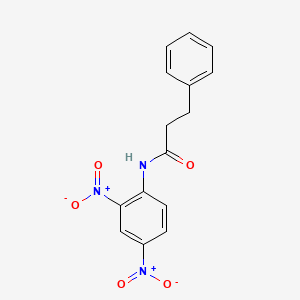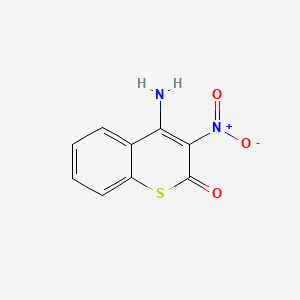
N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride, also known as BBG, is a chemical compound that has gained significant attention in the field of neuroscience research. BBG is a selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. The P2X7 receptor is involved in various physiological and pathological processes, including inflammation, pain, and neurodegenerative diseases. BBG has been shown to have potential therapeutic applications in the treatment of these conditions.
Wirkmechanismus
N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride selectively blocks the P2X7 receptor by binding to its allosteric site. This prevents the receptor from undergoing conformational changes required for its activation. The inhibition of the P2X7 receptor by this compound has been shown to reduce the release of pro-inflammatory cytokines and chemokines from activated microglia and astrocytes, as well as to attenuate the activation of the NLRP3 inflammasome.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound reduces the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, from activated microglia and astrocytes. This compound has also been shown to inhibit the activation of the NLRP3 inflammasome, which is involved in the processing and release of pro-inflammatory cytokines.
In vivo studies have demonstrated that this compound has neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to reduce the accumulation of amyloid-β plaques and neurofibrillary tangles in the brain, as well as to improve cognitive function and motor deficits.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride has several advantages for use in laboratory experiments. It is a selective antagonist of the P2X7 receptor, which allows for the specific inhibition of this receptor without affecting other purinergic receptors. This compound is also relatively stable and can be stored for extended periods without degradation.
One limitation of this compound is its solubility in water, which can make it difficult to administer in vivo. This compound also has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent.
List of
Zukünftige Richtungen
1. Investigating the potential therapeutic applications of N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride in the treatment of other neurological disorders, such as multiple sclerosis and neuropathic pain.
2. Developing more potent and selective P2X7 receptor antagonists based on the structure of this compound.
3. Investigating the role of the P2X7 receptor in the pathogenesis of other diseases, such as cancer and autoimmune disorders.
4. Studying the effects of this compound on other physiological processes, such as synaptic plasticity and neurogenesis.
5. Investigating the potential use of this compound as a diagnostic tool for the detection of P2X7 receptor expression in various cell types.
6. Investigating the potential use of this compound in combination with other drugs for the treatment of neurodegenerative diseases.
7. Studying the pharmacokinetics and pharmacodynamics of this compound in humans to determine its safety and efficacy as a therapeutic agent.
Conclusion:
This compound is a selective antagonist of the P2X7 receptor that has potential therapeutic applications in the treatment of various neurological disorders. This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, as well as to reduce the release of pro-inflammatory cytokines and chemokines from activated microglia and astrocytes. While this compound has several advantages for use in laboratory experiments, further research is needed to determine its safety and efficacy as a therapeutic agent in humans.
Synthesemethoden
N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride can be synthesized through a multi-step process involving the reaction of 2-benzoyl-4-bromobenzoic acid with glycine and subsequent purification through recrystallization. The final product is obtained as a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride has been extensively studied in the field of neuroscience research due to its selective inhibition of the P2X7 receptor. The P2X7 receptor is expressed in various cell types in the central nervous system, including microglia, astrocytes, and neurons. Activation of the P2X7 receptor has been implicated in the pathogenesis of various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and neuropathic pain.
Eigenschaften
IUPAC Name |
2-amino-N-(2-benzoyl-4-bromophenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2.ClH/c16-11-6-7-13(18-14(19)9-17)12(8-11)15(20)10-4-2-1-3-5-10;/h1-8H,9,17H2,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTGBMRMGFIBQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-chloro-N'-[1-(4-isopropylphenyl)ethylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B5064316.png)
![diisobutyl [anilino(phenyl)methyl]phosphonate](/img/structure/B5064329.png)
![ethyl N-{5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-N-methylglycinate](/img/structure/B5064339.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylcyclopropanecarboxamide hydrochloride](/img/structure/B5064358.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B5064364.png)

![(1,3-benzodioxol-5-ylmethyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B5064379.png)
![N-(3-fluorophenyl)-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5064387.png)


![N-benzyl-N-methyl-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide](/img/structure/B5064406.png)
![N-(3,4-dimethylphenyl)-2-(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5064412.png)
![(3R*,4R*)-1-[(2-methoxy-1-naphthyl)methyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5064417.png)